6,7-Difluoro-2-methylquinazolin-4(3H)-one
CAS No.: 1033778-42-5
Cat. No.: VC3235398
Molecular Formula: C9H6F2N2O
Molecular Weight: 196.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033778-42-5 |
|---|---|
| Molecular Formula | C9H6F2N2O |
| Molecular Weight | 196.15 g/mol |
| IUPAC Name | 6,7-difluoro-2-methyl-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C9H6F2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) |
| Standard InChI Key | XLPYIQYFUKBNRO-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC(=C(C=C2C(=O)N1)F)F |
| Canonical SMILES | CC1=NC2=CC(=C(C=C2C(=O)N1)F)F |
Introduction
6,7-Difluoro-2-methylquinazolin-4(3H)-one is a synthetic organic compound with the molecular formula C9H6F2N2O and a molecular weight of 196.15 g/mol . It belongs to the quinazolinone class of compounds, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This compound is also referred to by several synonyms, such as 6,7-Difluoro-2-methyl-quinazolin-4-ol and 4(3H)-Quinazolinone, 6,7-difluoro-2-methyl- .
Synthesis
The synthesis of 6,7-Difluoro-2-methylquinazolin-4(3H)-one involves several steps, starting from appropriate precursors. For instance, it can be synthesized from 2-amino-4,5-difluorobenzoic acid by reacting it with acetic anhydride followed by ammonia to form the quinazolinone ring . Detailed synthesis protocols may vary depending on the specific starting materials and conditions used.
Biological Activities
Quinazolinone derivatives, including 6,7-Difluoro-2-methylquinazolin-4(3H)-one, have been explored for their potential biological activities. These compounds are known for their anti-cancer, anti-inflammatory, and antimicrobial properties . Specifically, quinazolinones have been studied as telomeric G-quadruplex ligands, which can interfere with telomere maintenance and induce DNA damage responses in cancer cells . Additionally, some quinazolinone derivatives have shown promise as inhibitors of the Bloom syndrome protein (BLM) helicase, which plays a role in DNA damage response pathways .
Research Findings
Recent research has highlighted the potential of quinazolinone compounds in medicinal chemistry. For example, a study on novel schizocommunin derivatives, which include quinazolinone scaffolds, demonstrated their ability to stabilize telomeric G-quadruplex DNA and induce apoptosis in cancer cells . Another study focused on designing quinazolinone derivatives as BLM helicase inhibitors, which could synergize with PARP inhibitors to enhance cancer therapy .
Applications and Future Directions
Given its potential biological activities, 6,7-Difluoro-2-methylquinazolin-4(3H)-one and its derivatives may find applications in the development of new therapeutic agents. Further research is needed to fully explore its pharmacological properties and potential uses in medicine. The compound's ability to interact with biological targets, such as enzymes and DNA structures, makes it an interesting candidate for drug discovery efforts.
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